

X-ray Crystallographic Analysis of Phenylboronic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Benzyloxy-3-chlorophenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of **4-benzyloxy-3-chlorophenylboronic acid** and its structural analogs. By presenting quantitative data from crystallographic studies, detailed experimental protocols, and visualizations of molecular packing and interactions, this document serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science. The objective is to offer a clear comparison of the structural features of these compounds, which are pivotal in drug design and crystal engineering.

Performance Comparison of Substituted Phenylboronic Acid Structures

The substitution pattern on the phenyl ring of boronic acids significantly influences their crystal packing, intermolecular interactions, and overall molecular geometry. This section compares the crystallographic data of several substituted phenylboronic acid derivatives to highlight these differences. While specific crystallographic data for **4-benzyloxy-3-chlorophenylboronic acid** is not publicly available, we will draw comparisons from closely related structures, including 4-(benzyloxy)benzoic acid and various halogenated phenylboronic acids.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of representative phenylboronic acid derivatives. This data allows for a direct comparison of the unit cell dimensions, space group, and other critical parameters that define the crystal lattice.

| Parameter | 4-(Benzyloxy)benzoic Acid[1] | 4-Chlorophenylboronic Acid[2] | 4-Bromophenylboronic Acid | 4-Iodophenylboronic Acid |
|--------------------------|--|---|---|---|
| Formula | C ₁₄ H ₁₂ O ₃ | C ₆ H ₆ BClO ₂ | C ₆ H ₆ BBrO ₂ | C ₆ H ₆ BO ₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2 ₁ /n | P2 ₁ /c | P2 ₁ /c | P2 ₁ /c |
| a (Å) | 13.1363 (4) | 11.234 (2) | 11.378 (2) | 11.605 (2) |
| b (Å) | 6.8926 (2) | 9.613 (2) | 9.587 (2) | 9.518 (2) |
| c (Å) | 13.2100 (4) | 6.954 (1) | 7.106 (1) | 7.351 (1) |
| **β (°) ** | 111.419 (1) | 104.28 (3) | 104.01 (3) | 103.11 (3) |
| Volume (Å ³) | 1113.01 (6) | 729.1 (2) | 750.8 (2) | 789.2 (2) |
| Z | 4 | 4 | 4 | 4 |
| R-factor (%) | 4.1 | 5.1 | 4.3 | 3.9 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the crystallographic analysis of phenylboronic acid derivatives.

Single-Crystal X-ray Diffraction

1. Crystal Growth:

- High-quality single crystals of phenylboronic acid derivatives are typically grown by slow evaporation from a suitable solvent.

- The compound is dissolved in a solvent such as ethanol, methanol, or a mixture of solvents like water/ethanol to achieve a saturated or near-saturated solution.[1][2]
- The solution is then allowed to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a desiccator.

2. Data Collection:

- A suitable single crystal is selected and mounted on a goniometer head.
- X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[2]
- The data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
- Monochromatic X-ray radiation, commonly Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.5418 \text{ \AA}$), is used.[2]
- A series of diffraction images are collected as the crystal is rotated through various angles.

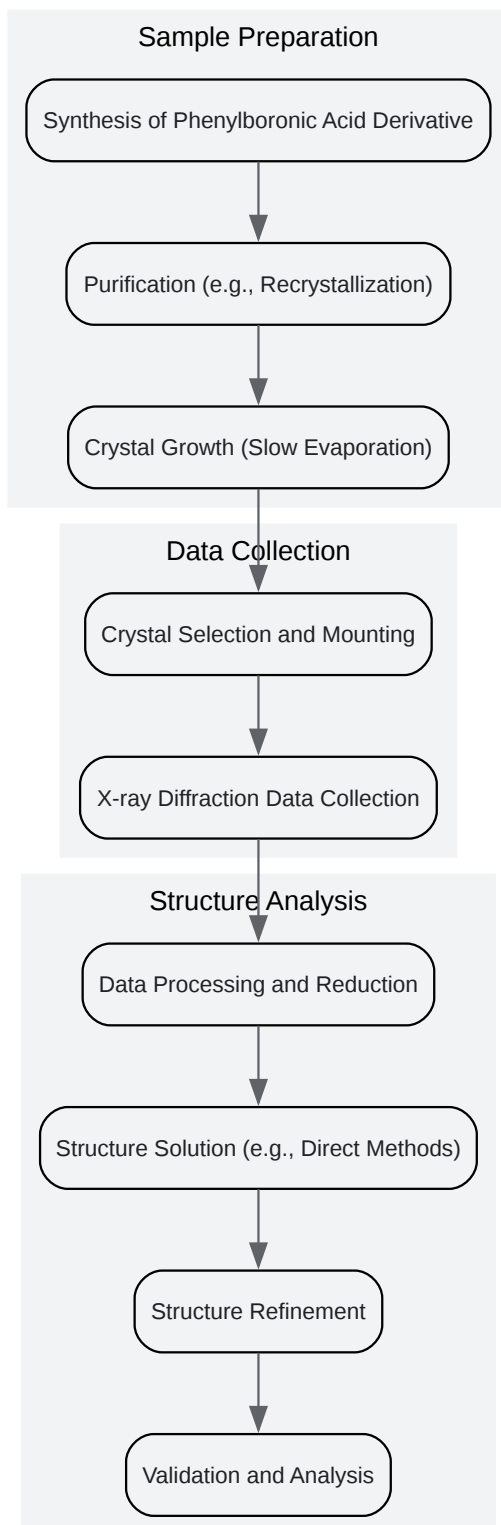
3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined using full-matrix least-squares on F^2 .
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically.

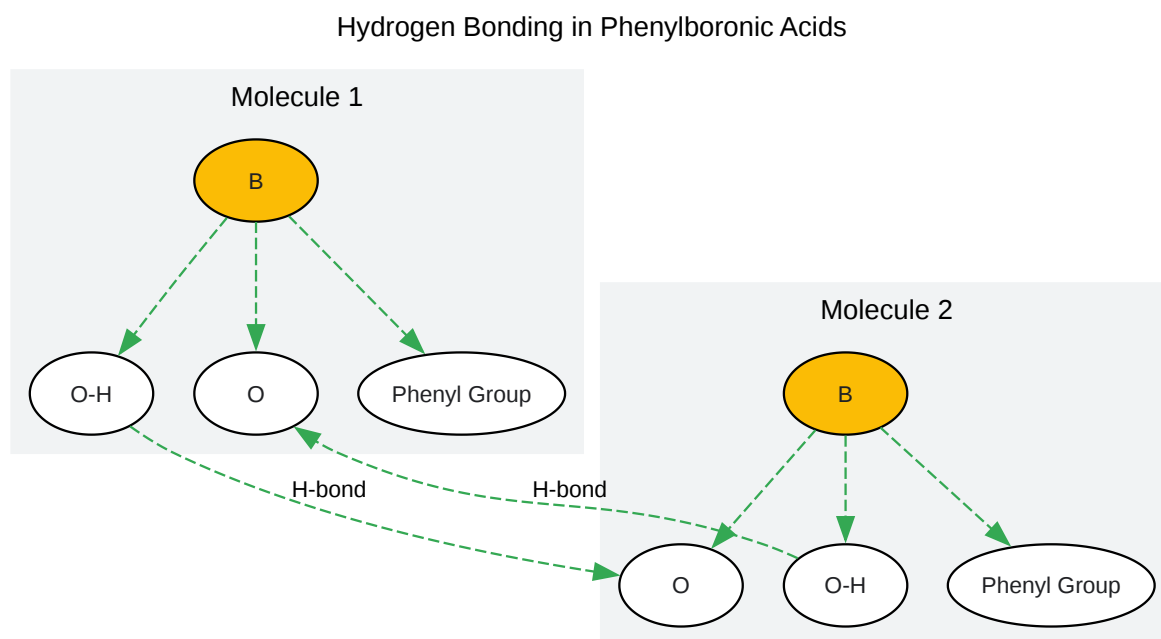
Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallographic analysis and the typical hydrogen bonding patterns observed in the crystal structures of phenylboronic acids.

Experimental Workflow for X-ray Crystallography

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Caption: A flowchart illustrating the major steps involved in the X-ray crystallographic analysis of a small molecule.



Caption: A schematic representation of the common dimeric hydrogen bonding motif observed in the crystal structures of phenylboronic acids.

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References

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